molecular formula C14H11ClFNO3S B2985920 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide CAS No. 90309-40-3

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide

Cat. No.: B2985920
CAS No.: 90309-40-3
M. Wt: 327.75
InChI Key: YSRBCRCOXCHYFP-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a chloro group at the 2-position of the acetamide backbone and a 4-(4-fluorobenzenesulfonyl)phenyl substituent attached to the nitrogen atom. This compound is structurally tailored to combine the electron-withdrawing properties of the fluorobenzenesulfonyl group with the reactive chloroacetamide moiety, making it a candidate for diverse pharmacological applications, including anti-inflammatory and anticancer activities . Its synthesis typically involves the reaction of 4-(4-fluorobenzenesulfonyl)aniline with chloroacetyl chloride under basic conditions, a method consistent with analogous chloroacetamide derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c15-9-14(18)17-11-3-7-13(8-4-11)21(19,20)12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRBCRCOXCHYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 2-chloroacetamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-chloroacetamide in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and acetamide groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the sulfonyl and acetamide groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide is a synthetic compound with diverse applications in medicinal chemistry, material science, and biological studies. It functions as an immunomodulator and is classified as an acetamide derivative and a sulfonamide compound. Research indicates its potential in enhancing immune response, particularly in the context of cancer and viral infections.

Applications

This compound has several notable applications:

  • Medicinal Chemistry It is used as a building block in synthesizing complex molecules with potential therapeutic applications.
  • Material Science This compound is used in developing new materials with specific properties.
  • Biological Studies It serves as a tool for studying biological processes and mechanisms.
  • Immunomodulation The compound enhances immune response, which is beneficial in treating cancer and viral infections.
  • Apelin-Mediated Diseases It can be used as an agonist of the apelin receptor for the treatment of cardiovascular and metabolic diseases and disorders .
  • SHIP1 Activation It can increase the enzymatic activity of SHIP1, which is of interest in the treatment of inflammatory disorders and Alzheimer’s disease .

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation with reagents like potassium permanganate.
  • Reduction with reagents like lithium aluminum hydride.
  • Substitution reactions with various bases.
    Reaction conditions must be carefully controlled to favor desired pathways.

Safety Information

This compound is associated with certain hazards :

  • Hazard Statements H302, H315, H318, H335
  • Precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501
    It is essential to consult the Material Safety Data Sheet (MSDS) for detailed safety information and handling procedures .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory Activity

  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37): Demonstrated anti-hypernociceptive activity comparable to paracetamol, attributed to the piperazine moiety’s basicity and interaction with central nervous system targets .

Anticancer Activity

  • Thiadiazole Derivatives (e.g., 7d) : Exhibit IC50 values as low as 1.8 µM on Caco-2 cells, outperforming 5-fluorouracil . The target compound’s fluorobenzenesulfonyl group may similarly enhance apoptosis induction via electron-deficient aromatic interactions.

Antimicrobial Potential

  • Piperidine/Morpholine Sulfonamides : Moderate activity against bacterial strains, likely due to membrane disruption via sulfonamide hydrophobicity . The target compound’s fluorine atom may improve penetration through lipid bilayers.

Biological Activity

2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide is a synthetic compound classified as an acetamide derivative. Its structure includes a chloro group, a fluorobenzenesulfonyl group, and an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly as an immunomodulator and in antimicrobial applications.

  • Molecular Formula : C14H11ClFNO3S
  • Molecular Weight : 319.76 g/mol

The presence of the sulfonyl group and the halogenated phenyl ring enhances its reactivity and biological activity. The compound's synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-chloroacetamide under basic conditions, yielding the target compound with high purity after purification processes like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, which may contribute to its therapeutic effects, particularly in cancer and viral infections . The precise pathways involved in these interactions are still under investigation.

Immunomodulatory Effects

Research indicates that this compound may enhance immune responses, making it a candidate for further studies in cancer therapy and viral infections. Its immunomodulatory properties suggest potential applications in treating conditions where immune function is compromised .

Antimicrobial Activity

A study focusing on the antimicrobial potential of related chloroacetamides found that compounds with similar structures exhibited varying effectiveness against different pathogens. Specifically, compounds bearing halogenated substituents showed increased lipophilicity, facilitating their penetration through cell membranes . this compound is expected to follow similar trends due to its structural characteristics.

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
N-(4-fluorophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
This compoundTBDTBDTBD

Case Studies and Research Findings

  • Antimicrobial Testing : In a study involving various chloroacetamides, those with para-substituted phenyl rings demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans, while showing reduced efficacy against Escherichia coli. This observation highlights the importance of substituent positioning on the phenyl ring in determining biological activity .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of newly synthesized chloroacetamides. These models suggest that modifications to the chemical structure can lead to enhanced antimicrobial properties, emphasizing the role of lipophilicity and molecular interactions in biological efficacy .
  • Crystallographic Studies : Structural analysis through crystallography has provided insights into the intermolecular interactions that stabilize the solid-state structure of this compound. Such studies reveal that hydrogen bonding plays a crucial role in maintaining stability, which may influence its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Wear protective goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated). Collaborate with certified waste management services for incineration or neutralization .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer:

  • Stepwise Refinement: Evidence from analogous acetamide syntheses suggests multi-step routes with yields as low as 2–5% due to side reactions. Optimize by:
  • Catalysts: Use palladium catalysts for Suzuki couplings or phase-transfer catalysts for sulfonation steps .
  • Solvent Selection: Replace dichloromethane with less polar solvents (e.g., toluene) to reduce byproduct formation .
  • Quality Control: Monitor intermediates via TLC or HPLC to isolate pure precursors before proceeding .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer:

  • X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) to confirm spatial arrangement .
  • NMR/FT-IR: Assign peaks for sulfonyl (δ ~125–130 ppm in 19F NMR^{19}\text{F NMR}), chloroacetamide (C=O stretch ~1680 cm1^{-1}), and aromatic protons (δ 7.2–8.1 ppm in 1H NMR^{1}\text{H NMR}) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer:

  • Reaction Pathway Prediction: Use density functional theory (DFT) to model transition states and identify energetically favorable substitution sites (e.g., fluorophenyl vs. chlorophenyl groups) .
  • Docking Studies: Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize synthesis .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies. For example, discrepancies in cytotoxicity may arise from variations in MTT assay incubation times .
  • Dose-Response Validation: Replicate studies with standardized protocols (e.g., fixed exposure times, controls for solvent toxicity) .

Q. How can researchers mitigate low solubility in pharmacological assays?

  • Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (<1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without destabilizing the compound .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What crystallographic insights inform stability under storage conditions?

  • Methodological Answer:

  • Hydrogen Bond Analysis: Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing, suggesting hygroscopicity risks. Store in anhydrous environments at −20°C .
  • Polymorph Screening: Conduct slurry experiments with ethanol/acetone to identify the most thermodynamically stable form .

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